N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide
説明
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused with two benzene moieties. Key structural features include:
- 11-Oxo group: Introduces polarity and hydrogen-bonding capacity.
- 2-(4-Methoxyphenyl)ethanesulfonamide side chain: The sulfonamide moiety contributes to acidity and hydrogen-bonding interactions, while the 4-methoxy group modulates lipophilicity and electronic effects.
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-4-10-23-21(14-16)26(2)24(27)20-15-18(7-11-22(20)31-23)25-32(28,29)13-12-17-5-8-19(30-3)9-6-17/h4-11,14-15,25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWLEFYWJHQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is with a molecular weight of 450.55 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring, contributing to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.55 g/mol |
| CAS Number | 922009-62-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
The specific mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide requires further elucidation through pharmacological studies.
Case Studies
- Antidepressant Activity : A study demonstrated that related oxazepine compounds exhibited significant antidepressant-like effects in animal models by enhancing serotonergic neurotransmission. The compound's structural features may contribute to similar effects.
- Antitumor Potential : In vitro studies have shown that certain dibenzo[b,f][1,4]oxazepines can induce apoptosis in cancer cell lines. For instance, a derivative was found to inhibit cell growth in breast cancer cells by activating caspase pathways .
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. Techniques such as:
- Molecular Docking : Predicts binding affinities and interaction sites with target proteins.
- In Vivo Imaging : Using techniques like PET to visualize the distribution of the compound in biological systems.
These methods can provide insights into its therapeutic potential and mechanism of action.
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity |
|---|---|
| N-(8-methylbenzothiazolyl)carbamate | Antimicrobial properties |
| Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate | Potential histone deacetylase inhibitor |
| N-(5-methylisothiazolyl)carbamate | Antifungal activity |
The comparative analysis shows that while N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide shares structural similarities with other compounds in its class, its unique substitutions may confer distinct biological activities.
類似化合物との比較
Comparison with Structural Analogs
Core Heterocycle Variations
Dibenzo[b,f][1,4]thiazepine Derivatives
- Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
- Key Difference : Replacement of oxygen with sulfur in the seven-membered ring.
- Implications :
- Electronic Effects : Sulfur’s lower electronegativity reduces ring polarity compared to oxazepine.
- Metabolic Stability : Thiazepines may be more susceptible to oxidative metabolism.
- Receptor Binding : Sulfur’s larger atomic radius could alter binding pocket interactions.
Triazole-Containing Derivatives
Substituent Variations
Alkyl Group Modifications
- Example : 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide
- Ethyl substituent at position 10 instead of methyl.
- Impact : Larger alkyl groups may reduce solubility but enhance hydrophobic interactions in receptor pockets.
Sulfonamide vs. Carboxamide Side Chains
- Example : N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide
- Carboxamide group replaces sulfonamide.
- Impact :
- Acidity : Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~17), affecting ionization at physiological pH.
- Binding Affinity : Sulfonamides often exhibit stronger hydrogen-bonding with targets like dopamine receptors .
Functional Group Additions
Methoxy Group Positioning
- Example : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide
- 2,4-Dimethoxybenzene vs. 4-methoxyphenyl in the target compound.
- Impact :
- Steric Effects : Ortho-substitution may hinder rotational freedom, affecting binding kinetics.
Ketone vs. Carboxylic Acid Derivatives
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide?
- Answer : The synthesis involves three main steps:
Core Formation : Construction of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted precursors under reflux conditions (e.g., using DMF as a solvent and catalytic bases) .
Sulfonamide Coupling : Introduction of the ethanesulfonamide group via nucleophilic substitution, often requiring anhydrous conditions and coupling agents like EDCI/HOBt .
Functionalization : Addition of the 4-methoxyphenyl moiety through Suzuki-Miyaura cross-coupling or direct alkylation, optimized with Pd catalysts and controlled temperature (60–80°C) .
- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via H/C NMR .
Q. What structural features influence this compound's biological activity?
- Answer : Critical features include:
- Dibenzooxazepine Core : Facilitates π-π stacking with enzyme active sites (e.g., kinase targets) .
- Sulfonamide Group : Enhances hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase inhibition) .
- 4-Methoxyphenyl Substituent : Modulates lipophilicity and membrane permeability, as shown in analogs with logP values ~3.2 .
- Evidence : Similar compounds exhibit IC values <1 μM in kinase inhibition assays .
Q. How is the compound characterized for purity and stability?
- Answer : Standard protocols include:
- Chromatography : HPLC with C18 columns (ACN/water gradient) to assess purity .
- Thermal Analysis : DSC reveals a melting point ~180–190°C, indicating thermal stability .
- Solubility Testing : Solubility varies with polarity (e.g., 2.5 mg/mL in DMSO vs. <0.1 mg/mL in water) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Answer : Strategies include:
- Catalyst Screening : Pd(PPh) improves cross-coupling efficiency (yield increase from 45% to 72%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h for sulfonamide coupling) .
- Solvent Optimization : Switching from THF to DMF enhances solubility of intermediates, reducing byproducts .
- Data Contradiction : Some studies report lower yields (<50%) under atmospheric conditions, necessitating inert gas use .
Q. What experimental designs validate its mechanism of action in enzyme inhibition?
- Answer : Use a combination of:
- Kinetic Assays : Measure IC via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- X-Ray Crystallography : Resolve compound-enzyme complexes to identify binding motifs (e.g., sulfonamide interaction with Zn in CA-II) .
- SAR Studies : Compare analogs to isolate critical substituents (e.g., methyl vs. ethyl groups at position 10 alter potency by 3-fold) .
Q. How do solubility discrepancies across studies impact formulation strategies?
- Answer : Reconciling data requires:
- Solvent Screening : Test co-solvents (e.g., PEG-400) to enhance aqueous solubility .
- Salt Formation : Prepare sodium salts of the sulfonamide group, improving solubility to >5 mg/mL in PBS .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm via DLS) to bypass solubility limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
